Product packaging for Ethyl 3-nitrocinnamate(Cat. No.:CAS No. 5396-71-4)

Ethyl 3-nitrocinnamate

Cat. No.: B181331
CAS No.: 5396-71-4
M. Wt: 221.21 g/mol
InChI Key: QZEPRSLOWNHADS-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Cinnamate (B1238496) Class of Compounds in Chemical Synthesis and Biological Activity

Cinnamic acid and its derivatives, collectively known as cinnamates, are a significant class of organic compounds widely distributed in nature, found in plants, fruits, and honey. beilstein-journals.orgnih.gov They serve as important precursors in the synthesis of a wide array of other organic molecules. beilstein-journals.org The core structure of cinnamic acid features a phenyl group attached to an acrylic acid moiety. This arrangement of a benzene (B151609) ring, a carbon-carbon double bond, and a carboxylic acid group provides multiple reactive sites, making cinnamates versatile building blocks in chemical synthesis. mdpi.com

The cinnamate family exhibits a broad spectrum of biological activities, which has led to their extensive investigation in medicinal chemistry. nih.gov Research has demonstrated their potential as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory agents. beilstein-journals.orgnih.gov For instance, certain cinnamate derivatives have shown promising activity against various strains of bacteria and fungi. mdpi.com The biological and chemical versatility of the cinnamate scaffold makes it a privileged structure in the development of new therapeutic agents. nih.gov

Significance of the Nitro Group and Ester Moiety in Molecular Design

The introduction of a nitro group (NO₂) onto a molecule can dramatically alter its electronic properties and, consequently, its reactivity and biological activity. taylorandfrancis.com The nitro group is strongly electron-withdrawing, a property that can activate adjacent parts of the molecule for certain chemical reactions. wikipedia.orgnih.gov In aromatic systems, the presence of a nitro group facilitates nucleophilic aromatic substitution, a key reaction in the synthesis of many complex organic molecules. wikipedia.org From a biological perspective, the nitro group is a known pharmacophore and has been incorporated into various drugs. taylorandfrancis.com However, it is also associated with potential toxicity, which necessitates careful molecular design and evaluation. wikipedia.org

Esters, characterized by the -COO- functional group, are another crucial component in molecular design, particularly in the pharmaceutical sciences. numberanalytics.com The esterification of a carboxylic acid can modify a compound's physicochemical properties, such as its solubility, stability, and ability to cross biological membranes. numberanalytics.comacs.org Esters are often employed as prodrugs, which are inactive compounds that are converted into the active drug form within the body, often through the action of esterase enzymes. numberanalytics.comacs.org This strategy can improve a drug's bioavailability and reduce its side effects. acs.org The ester moiety is a common feature in many commercially available drugs and is a key tool for medicinal chemists. wikipedia.org

Rationale for Focused Academic Inquiry into Ethyl 3-Nitrocinnamate

The specific combination of a cinnamate framework, a nitro group at the meta-position of the phenyl ring, and an ethyl ester group in this compound creates a molecule with a unique profile of reactivity and potential biological activity, driving focused academic research. The presence of the electron-withdrawing nitro group on the cinnamate structure enhances its electrophilic character, making it a valuable substrate for various chemical transformations, including cycloaddition reactions. researchgate.netsemanticscholar.orgmdpi.com

From a medicinal chemistry standpoint, the individual biological activities associated with cinnamates and nitro-containing compounds provide a strong rationale for investigating their combined effect in a single molecule. beilstein-journals.orgtaylorandfrancis.com For example, studies have explored the acaricidal and antiprotozoal activities of ethyl cinnamate derivatives, with some nitro-substituted analogs showing significant potency. jst.go.jpbohrium.com Specifically, (E)-ethyl 3-nitrocinnamate has demonstrated notable acaricidal activity against Psoroptes cuniculi. jst.go.jp The ethyl ester group, in this context, can influence the compound's ability to penetrate target organisms. mdpi.com Therefore, the focused academic inquiry into this compound is driven by its potential as a versatile synthetic intermediate and as a lead compound for the development of new therapeutic agents. beilstein-journals.orgjst.go.jp

Interactive Data Table: Biological Activities of Cinnamate Derivatives

Compound/Derivative ClassBiological ActivityReference
Cinnamic Acid DerivativesAntifungal, Antibacterial, Anticancer beilstein-journals.org
Cinnamate HybridsAntioxidant, Anti-inflammatory, Antimalarial nih.gov
Ethyl CinnamateAntifungal mdpi.com
(E)-Ethyl 3-NitrocinnamateAcaricidal jst.go.jp
Nitroaromatic CinnamatesAntiprotozoal bohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO4 B181331 Ethyl 3-nitrocinnamate CAS No. 5396-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(3-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEPRSLOWNHADS-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5396-71-4
Record name Ethyl 3-nitrocinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5396-71-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-nitrocinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.014
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways for Ethyl 3 Nitrocinnamate

Established Synthetic Routes

The synthesis of ethyl 3-nitrocinnamate is predominantly achieved through two main strategies: the esterification of 3-nitrocinnamic acid with ethanol (B145695) and the direct nitration of ethyl cinnamate (B1238496).

Esterification of 3-Nitrocinnamic Acid with Ethanol

The esterification of 3-nitrocinnamic acid with ethanol represents a direct and common method for the synthesis of this compound. researchgate.netnih.gov This reaction involves the condensation of the carboxylic acid with the alcohol, typically in the presence of an acid catalyst, to form the corresponding ester and water.

Acid catalysis is a crucial component in the Fischer esterification of 3-nitrocinnamic acid. Strong acids such as sulfuric acid (H₂SO₄) are frequently employed to protonate the carbonyl oxygen of the carboxylic acid. cdnsciencepub.combeilstein-journals.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of ethanol. The catalytic cycle is completed by the elimination of a water molecule and the deprotonation of the resulting ester. The use of an acid catalyst significantly accelerates the reaction rate, which would otherwise be impractically slow. While sulfuric acid is common, other acid catalysts like p-toluenesulfonic acid can also be utilized.

Table 1: Common Acid Catalysts in Esterification

CatalystRole
Sulfuric Acid (H₂SO₄)Protonates the carbonyl oxygen, increasing electrophilicity.
p-Toluenesulfonic AcidAn alternative strong acid catalyst.

This table outlines common acid catalysts used to facilitate the esterification process.

The choice of solvent can influence the efficiency of the esterification reaction. Often, an excess of the alcohol reactant (ethanol) can serve as both the reactant and the solvent. However, in some cases, an inert organic solvent such as toluene (B28343) or benzene (B151609) is used, particularly to facilitate the removal of water via azeotropic distillation, thereby driving the equilibrium towards the product side. Reaction optimization often involves controlling parameters such as temperature, reaction time, and the molar ratio of reactants. For instance, refluxing the reaction mixture is a common practice to maintain a sufficiently high temperature to achieve a reasonable reaction rate.

Acid Catalysis in Esterification

Nitration of Ethyl Cinnamate

An alternative pathway to this compound is the electrophilic aromatic substitution reaction involving the nitration of ethyl cinnamate. rsc.orgscribd.com This method introduces the nitro group directly onto the aromatic ring of the ethyl cinnamate molecule.

The nitration of ethyl cinnamate typically yields a mixture of ortho, meta, and para isomers. The cinnamoyl group is generally considered to be a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl and the vinyl group. However, the presence of the ester group can influence the regioselectivity. Studies have shown that the ratio of isomers can be affected by the reaction conditions. rsc.orgresearchgate.net For example, the ortho-to-para isomer ratio has been observed to decrease with increasing acidity. rsc.org Achieving high regioselectivity for the meta-isomer, this compound, is a key challenge in this synthetic approach.

Table 2: Isomeric Products of Ethyl Cinnamate Nitration

IsomerPosition of Nitro Group
Ethyl 2-nitrocinnamateOrtho
This compoundMeta
Ethyl 4-nitrocinnamatePara

This table details the possible isomeric products resulting from the nitration of ethyl cinnamate.

The concentration of the nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), plays a critical role in the outcome of the nitration of ethyl cinnamate. rsc.orgrushim.ru The sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The concentration of sulfuric acid affects the rate of nitration and can also influence the product distribution. rsc.orgdicp.ac.cn Research has indicated that the rates of nitration of ethyl cinnamate are dependent on the concentration of sulfuric acid. rsc.org Furthermore, at very high acid concentrations, side reactions, such as oxidation or reactions at the double bond, can occur, leading to a more complex product mixture. researchgate.net Therefore, careful control of the acid concentration is essential for maximizing the yield of the desired this compound.

Regioselectivity Considerations

Condensation Reactions Utilizing 3-Nitrobenzaldehyde (B41214)

The most common precursor for the synthesis of this compound is 3-nitrobenzaldehyde. Its activated carbonyl group readily participates in condensation reactions with various nucleophiles, leading to the desired α,β-unsaturated ester.

The condensation of an aldehyde with an active methylene (B1212753) compound, such as a β-keto ester or a malonic ester derivative, is a cornerstone of cinnamate synthesis. When the active methylene compound is ethyl acetoacetate (B1235776) or ethyl cyanoacetate (B8463686), the reaction is typically referred to as a Knoevenagel condensation. The closely related Claisen-Schmidt condensation involves the reaction between an aldehyde and a ketone under basic conditions.

These reactions are generally base-catalyzed, with the base facilitating the deprotonation of the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 3-nitrobenzaldehyde, followed by a dehydration step to yield the stable conjugated system of this compound. The synthesis of a closely related compound, ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, is achieved through the Claisen-Schmidt condensation of 3-nitrobenzaldehyde and ethyl acetoacetate. vulcanchem.com A common protocol for similar nitro-substituted compounds involves using a base like piperidine (B6355638) or sodium hydroxide (B78521) in a solvent such as ethanol or toluene. The electronic-withdrawing nature of the nitro group on the benzaldehyde (B42025) can make it less reactive in nucleophilic additions, sometimes requiring careful optimization of reaction conditions. researchgate.net

For instance, the Knoevenagel condensation of 3-nitrobenzaldehyde with ethyl cyanoacetate can be catalyzed by an ionic liquid, [MeHMTA]BF4, to produce the corresponding α-cyano cinnamate derivative in high yield. While this produces a slightly different compound, the underlying principle is directly applicable.

Table 1: Representative Knoevenagel/Claisen-Schmidt Reaction Conditions for 3-Nitrobenzaldehyde Derivatives

Aldehyde Active Methylene Compound Catalyst/Base Solvent Conditions Product Yield (%) Ref
3-Nitrobenzaldehyde Ethyl acetoacetate Sodium methoxide Isopropyl alcohol Reflux, 2 hours Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate 72-78 vulcanchem.com
3-Nitrobenzaldehyde Ethyl cyanoacetate [MeHMTA]BF4 None (Neat) Room Temp. Ethyl(E)-3-(3-nitrophenyl)-2-cyanoacrylate 94
3-Nitrobenzaldehyde Dihydrolevoglucosenone K₃PO₄ Ethanol 120 °C (Z)-3-(3-nitrobenzylidene)-dihydrolevoglucosenone 44 rsc.org

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer. oup.comwikipedia.org This reaction utilizes a stabilized phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. For the synthesis of this compound, triethyl phosphonoacetate is the standard phosphonate reagent. wikipedia.orgenamine.net

The mechanism begins with the deprotonation of triethyl phosphonoacetate by a base (e.g., sodium hydride, sodium methoxide, or lithium hydroxide) to form a nucleophilic phosphonate carbanion. ambeed.comorganic-chemistry.org This carbanion then attacks the carbonyl carbon of 3-nitrobenzaldehyde. The resulting intermediate undergoes elimination of a water-soluble dialkyl phosphate (B84403) salt to form the carbon-carbon double bond, yielding this compound with high (E)-stereoselectivity. oup.comorganic-chemistry.org The ease of removal of the phosphate byproduct is a significant advantage over the traditional Wittig reaction. wikipedia.org

Table 2: General Horner-Wadsworth-Emmons Reaction

Aldehyde Phosphonate Reagent Base Solvent Product Stereoselectivity Ref
3-Nitrobenzaldehyde Triethyl phosphonoacetate NaH, LiOH, or NaOMe THF or DME (E)-Ethyl 3-nitrocinnamate Predominantly E wikipedia.orgambeed.comorganic-chemistry.org

The Wittig reaction provides another classic and versatile route to this compound. masterorganicchemistry.com This reaction involves the treatment of an aldehyde with a phosphorus ylide, also known as a phosphorane. masterorganicchemistry.com For this specific synthesis, the required ylide is (carbethoxymethylene)triphenylphosphorane (B24862), which is typically prepared from the reaction of triphenylphosphine (B44618) and an ethyl haloacetate, followed by deprotonation with a strong base. masterorganicchemistry.com

The reaction between 3-nitrobenzaldehyde and (carbethoxymethylene)triphenylphosphorane proceeds to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene, this compound, and triphenylphosphine oxide. The strong phosphorus-oxygen bond formed provides the thermodynamic driving force for the reaction. udel.edu A study reports the synthesis of (E)-Ethyl 3-nitrocinnamate in a 57% yield using this method in either ethanol or toluene as the solvent. jst.go.jp

Table 3: Wittig Reaction for this compound

Aldehyde Ylide/Phosphorane Solvent Product Yield (%) Ref
3-Nitrobenzaldehyde (Carbethoxymethylene)triphenylphosphorane Ethanol or Toluene (E)-Ethyl 3-nitrocinnamate 57 jst.go.jp
Horner-Wadsworth-Emmons Reaction

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on the principles of green chemistry, which aim to reduce environmental impact through the selection of sustainable materials and conditions. The synthesis of this compound is adaptable to several of these principles.

Solvent Selection for Reduced Environmental Impact

The choice of solvent is a critical factor in the environmental footprint of a chemical process. rsc.org Traditional syntheses often employ volatile and hazardous organic solvents. However, greener alternatives are available for the synthesis of this compound and related compounds.

Ethanol, often used in Knoevenagel and Wittig reactions, is considered a greener solvent due to its derivation from biomass and lower toxicity compared to solvents like toluene. rsc.orgjst.go.jp Water-mediated reactions represent a significant advancement in green chemistry. rsc.org For instance, Knoevenagel condensations can be performed efficiently in aqueous media, sometimes utilizing catalysts like boric acid. mdpi.com Ionic liquids have also been employed as recyclable catalysts and solvents for Knoevenagel condensations, offering high yields and avoiding hazardous organic solvents. Furthermore, solvent-free, or neat, reaction conditions represent an ideal green approach by completely eliminating solvent waste. udel.edu Solvent-free Wittig reactions and Knoevenagel condensations using solid-supported catalysts like MgO/ZrO2 have been reported, demonstrating high efficiency and reduced environmental impact. udel.eduresearchgate.net

Catalyst-Free and Sustainable Approaches

Developing catalyst-free synthetic routes is a key goal of green chemistry, as it simplifies purification and reduces waste from spent or unrecovered catalysts. Research has shown that Knoevenagel condensations can proceed without a catalyst, particularly when mediated by water. rsc.org While these reactions have historically required harsh temperatures, recent studies have focused on optimizing conditions to make them more viable and broadly applicable. rsc.org

Another sustainable approach involves the use of highly efficient, reusable catalysts. Heterogeneous solid catalysts, such as MgO/ZrO2, can be used for solvent-free Knoevenagel condensations. researchgate.net These catalysts are easily separated from the reaction mixture by simple filtration and can be reused for multiple cycles without a significant loss of activity, aligning with the green chemistry principles of waste reduction and process efficiency. researchgate.net Similarly, the use of recyclable ionic liquid catalysts also contributes to a more sustainable process.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The synthesis of cinnamic acid derivatives, including this compound, can be significantly enhanced through the application of microwave irradiation. nih.gov This method is particularly effective for condensation reactions, such as the Knoevenagel condensation, which is a common route to this compound.

In a typical approach, 3-nitrobenzaldehyde is reacted with a compound providing the ethyl acetate (B1210297) moiety, such as ethyl acetoacetate or ethyl malonate, in the presence of a base. Under microwave irradiation, the reaction time can be drastically reduced from several hours to as little as 30 minutes. This rapid heating minimizes the potential for thermal degradation of sensitive functional groups like the nitro group. The use of microwave energy promotes efficient and uniform heating of the reaction mixture, which can lead to improved yields and reduced formation of byproducts. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Cinnamate Derivatives

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 4–8 hours 30–60 minutes nih.gov
Energy Input High and prolongedLower and targeted
Yield Moderate to goodOften comparable or higher
Side Reactions More prevalentGenerally reduced
Heating Method Conduction/ConvectionDirect dielectric heating

Atom Economy and E-factor Analysis

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry are paramount. Atom economy and the Environmental Factor (E-factor) are two key metrics used to evaluate the efficiency and environmental impact of a synthetic process. rsc.orgacs.org

Atom Economy is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. The formula is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Condensation reactions, like the Knoevenagel or Perkin reactions used to synthesize this compound, are generally designed for high atom economy, as the main byproduct is often a small molecule like water or ethanol. Wittig-type reactions, while effective, tend to have lower atom economy due to the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct.

The E-factor provides a more comprehensive measure of the waste generated in a process. It is calculated as: E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

This metric accounts for all waste, including solvent losses, reaction byproducts, and catalyst residues. A lower E-factor signifies a greener, more efficient process. For the synthesis of this compound, strategies to lower the E-factor include using catalytic amounts of reagents instead of stoichiometric ones, employing recyclable catalysts, and substituting traditional volatile organic solvents with greener alternatives like ionic liquids or bio-based esters. The goal in modern synthetic design is to maximize atom economy while minimizing the E-factor. rsc.org

Advanced Synthetic Modifications and Derivatization

Stereoselective Synthesis of (E) and (Z) Isomers

This compound can exist as two geometric isomers: (E) (trans) and (Z) (cis), distinguished by the orientation of the substituents around the carbon-carbon double bond. The (E)-isomer is typically the more thermodynamically stable and is often the major product in many syntheses.

Achieving stereoselectivity is a critical aspect of modern organic synthesis. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method that generally provides excellent selectivity for the (E)-isomer of α,β-unsaturated esters like this compound. This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde (3-nitrobenzaldehyde).

Conversely, the synthesis of the less stable (Z)-isomer can be more challenging. Specific reaction conditions or different synthetic routes may be required. For instance, certain modifications of the Wittig reaction using semi-stabilized or non-stabilized ylides can favor the (Z)-isomer. Another approach involves the photochemical isomerization of the (E)-isomer to the (Z)-isomer using UV light. Additionally, strategies such as halogenation-dehydrohalogenation of related compounds have been used to produce (Z)-isomers. researchgate.net

Table 2: General Strategies for Isomer Synthesis

IsomerCommon Synthetic RouteKey Features
(E)-isomer Horner-Wadsworth-Emmons, Perkin, Knoevenagel CondensationThermodynamically favored, often the major product.
(Z)-isomer Modified Wittig Reaction, Photochemical IsomerizationLess stable, requires specific reaction conditions or post-synthesis modification.

Synthesis of Dihydro Derivatives

The dihydro derivative of this compound is ethyl 3-(3-nitrophenyl)propanoate. Its synthesis involves the selective reduction of the carbon-carbon double bond (the cinnamate alkene) while leaving the nitro group intact.

This transformation is most commonly achieved via catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial for achieving the desired chemoselectivity. Palladium on carbon (Pd/C) is a frequently used catalyst for the reduction of alkenes. Under controlled conditions of hydrogen pressure (e.g., 1 atm) and at room temperature, the C=C double bond can be selectively reduced without affecting the nitro group.

However, different catalysts can lead to different outcomes. For example, using platinum-based catalysts (Pt NPs) with hydrogen gas can selectively reduce the nitro group to an amine, leaving the alkene double bond untouched. rsc.org Conversely, other catalytic systems are known to reduce both the nitro group and the double bond. Therefore, careful selection of the catalyst—such as Pd/C for alkene reduction—is essential to synthesize the desired dihydro derivative, ethyl 3-(3-nitrophenyl)propanoate. rsc.org

Reactivity and Mechanistic Studies of Ethyl 3 Nitrocinnamate

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. numberanalytics.com

In the context of further nitration, the reaction of ethyl 3-nitrocinnamate with nitric acid in a sulfuric acid medium involves the attack of the nitronium ion (NO₂⁺). rsc.orgrsc.org However, studies on related compounds like ethyl 4-nitrocinnamate show that the primary site of attack by the nitronium ion is the β-carbon of the side chain, not the aromatic ring. rsc.orgrsc.org This leads to an addition-elimination mechanism rather than a direct aromatic substitution. rsc.org

Substituents on an aromatic ring can be classified as either activating or deactivating towards electrophilic attack. numberanalytics.com Activating groups donate electron density to the ring, increasing its nucleophilicity and reaction rate, while deactivating groups withdraw electron density, making the ring less reactive. masterorganicchemistry.comlumenlearning.com

The nitro group is a strong deactivating group due to its electron-withdrawing nature through both inductive and resonance effects. libretexts.orgmdpi.com Similarly, the cinnamoyl group (–CH=CHCO₂Et) is also deactivating. For instance, the nitrovinyl group deactivates the aromatic nucleus by a factor of approximately 330. rsc.orgrsc.org Consequently, the presence of these groups makes the aromatic ring of this compound significantly less susceptible to electrophilic attack compared to benzene (B151609). lumenlearning.com Deactivating groups generally direct incoming electrophiles to the meta position. numberanalytics.comlibretexts.org

Table 1: Effect of Substituents on the Rate of Nitration

Compound Substituent Relative Rate of Nitration
Phenol -OH 1,000
Toluene (B28343) -CH₃ 25
Benzene -H 1
Ethyl Cinnamate (B1238496) -CH=CHCO₂Et Slower than Benzene
Nitrobenzene -NO₂ 6 x 10⁻⁸

This table is illustrative and based on the general principles of substituent effects on electrophilic aromatic substitution. lumenlearning.comlibretexts.org

Nitronium Ion Attack

Nucleophilic Addition Reactions

The electron-deficient nature of the double bond in this compound, enhanced by the electron-withdrawing nitro and ester groups, makes it susceptible to nucleophilic addition reactions. mdpi.com

The Michael addition, or conjugate addition, is a key reaction pathway for α,β-unsaturated carbonyl compounds like this compound. numberanalytics.comwikipedia.org In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the unsaturated system (Michael acceptor). wikipedia.org

The regioselectivity of nucleophilic addition to nitrocinnamates is a subject of detailed study. Typically, the addition of nucleophiles like thiols occurs at the β-carbon, following the standard Michael addition pathway. fiu.edu However, under certain conditions, a reversal of polarity, or "umpolung," can occur, leading to an "abnormal" α-addition. fiu.eduacs.org

For instance, while ethyl 2-nitrocinnamate undergoes standard β-addition with thiols in the presence of a weak base, the introduction of additional nitro groups on the phenyl ring can reverse this regioselectivity. fiu.edu

The number of nitro groups on the phenyl ring has a profound effect on the regioselectivity of Michael additions. Research has shown that while a single nitro group, as in ethyl 2-nitrocinnamate, directs nucleophilic attack to the β-position, the presence of two nitro groups (e.g., in 2,4-dinitro- and 2,4,6-trinitrocinnamates) can redirect the addition to the α-carbon. fiu.edugrafiati.com This shift is attributed to the strong resonance effect of the multiple nitro groups, which reverses the polarity of the carbon-carbon double bond. fiu.edu

Table 2: Regioselectivity of Thiol Addition to Nitrocinnamates

Substrate Number of Nitro Groups Addition Site
Ethyl 2-nitrocinnamate 1 β-addition
Ethyl 2,4-dinitrocinnamate 2 α-addition
Ethyl 2,4,6-trinitrocinnamate 3 α-addition

This table is based on findings from studies on the reaction of nitrocinnamates with thiols. fiu.edugrafiati.com

Regioselectivity and Polarity Reversal

Conjugate Addition Mechanisms

The reactivity of this compound in conjugate addition reactions is significantly influenced by the electron-withdrawing nature of both the nitro group and the ester functionality. These groups decrease the electron density of the alkene moiety, making the β-carbon electrophilic and susceptible to attack by nucleophiles. mdpi.comsemanticscholar.org This type of reaction, often referred to as a Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org

The general mechanism for a Michael-type conjugate addition involves a few key steps:

Formation of the Nucleophile : A base removes an acidic proton from a donor molecule (e.g., an active methylene (B1212753) compound) to form a nucleophilic enolate or a similar stabilized carbanion. libretexts.org

Nucleophilic Attack : The nucleophile attacks the electrophilic β-carbon of the this compound. The π-electrons from the C=C double bond are pushed onto the α-carbon, and subsequently, the electrons from the C=O double bond move to the oxygen atom, forming an enolate intermediate. libretexts.org

Protonation : The resulting enolate intermediate is protonated, typically by the conjugate acid of the base used or by a proton source added during workup, to yield the final 1,4-addition product. libretexts.org

Studies have shown that α-nitrocinnamates, such as this compound, are effective Michael acceptors. mdpi.com They can undergo conjugate addition with a variety of nucleophiles, including less nucleophilic species like hetero-aromatic compounds and active methylene compounds such as nitroacetate (B1208598) and 1,3-dicarbonyl compounds. mdpi.comresearchgate.net In some cases, the initial conjugate adduct can undergo subsequent intramolecular reactions, such as ring closures, to form complex heterocyclic structures. researchgate.netthieme-connect.com For instance, the reaction of ethyl α-nitrocinnamate with thiols in the presence of triethylamine (B128534) leads to Michael addition products. fiu.edu

Table 1: Examples of Michael Donors and Acceptors

Michael Donors (Nucleophiles)Michael Acceptors (Electrophiles)
β-Diketonesα,β-Unsaturated Ketones
β-Keto Estersα,β-Unsaturated Aldehydes
Malonic Estersα,β-Unsaturated Esters (e.g., this compound)
Nitro Compoundsα,β-Unsaturated Amides
β-Keto NitrilesNitroalkenes

Reduction Reactions of the Nitro Group

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing a primary route to anilines and their derivatives. wiley.com This reduction can be achieved using various methodologies, including catalytic hydrogenation and chemical reducing agents. wiley.com For substrates like this compound, a key challenge is the chemoselective reduction of the nitro group without affecting other reducible functionalities, namely the carbon-carbon double bond and the ester group. wiley.comrsc.org

Formation of Amino Groups

The conversion of the nitro group in this compound to a primary amino group yields ethyl 3-aminocinnamate. This transformation is a critical step in the synthesis of various complex molecules. A range of reducing systems has been developed for this purpose.

Classical methods often employ metals in acidic media, such as tin (Sn) or iron (Fe). More modern and selective methods utilize advanced catalytic systems. For instance, a well-defined iron-based catalyst has been used for the transfer hydrogenation of nitroarenes to anilines using formic acid as the reducing agent under mild, base-free conditions. organic-chemistry.org Similarly, platinum nanoparticles have been shown to selectively reduce the nitro group in compounds like ethyl 4-nitrocinnamate with high selectivity. rsc.org Another approach involves the use of aluminum-amalgam, which was used to reduce the Diels-Alder adducts of ethyl (Z)-3-nitrocinnamate to the corresponding hydroxyamino compounds, which are direct precursors to the amino derivatives. oup.com

Selective Hydrogenation Methodologies

Achieving selective reduction of the nitro group in the presence of an alkene is a significant challenge, as many common hydrogenation catalysts will reduce both functional groups. nih.gov Several methodologies have been developed to address this.

One effective method involves a molybdenum-catalyzed reduction using pinacol (B44631) as a deoxygenating agent. wiley.com This system demonstrates excellent chemoselectivity, reducing the nitro group in substrates like ethyl p-nitrocinnamate to the corresponding aniline (B41778) in high yield without affecting the olefinic double bond or the ester group. wiley.com

The choice of catalyst is crucial. While standard catalysts like Palladium on carbon (Pd/C) often lead to the reduction of both the nitro group and the C=C double bond, specially designed catalysts can offer high selectivity. nih.govacs.org For example, thiolate-capped colloidal palladium nanoparticles (C8 PdNP) were investigated for the hydrogenation of nitrostyrene (B7858105) derivatives. nih.gov While these nanoparticles were highly selective for the C=C bond in monosubstituted alkenes, they were unreactive toward the C=C bond of the more sterically hindered, disubstituted ethyl trans-4-nitrocinnamate, leaving both the alkene and the nitro group intact. nih.gov This highlights the difficulty in selectively hydrogenating the nitro group over the alkene with this specific catalyst.

Nanostructured materials like 2H-tungsten disulfide (WS₂) have also emerged as effective catalysts. rsc.org These nanoflowers have been shown to selectively hydrogenate the nitro group of 3-nitrostyrene (B1585535) to 3-vinylaniline (B102275) with high conversion and selectivity, leaving the vinyl group untouched under 50 bar of H₂ at 120 °C. rsc.org Such systems offer a promising strategy for the selective reduction of compounds like this compound.

Table 2: Comparison of Catalytic Systems for Nitro Group Reduction

Catalyst/ReagentSubstrate ExampleSelectivity OutcomeReference
Mo-catalyst / PinacolEthyl p-nitrocinnamateSelective reduction of NO₂ group; C=C and ester groups are preserved. wiley.com
Pd/CEthyl trans-4-nitrocinnamateReduces both C=C and NO₂ groups. nih.govacs.org
2H-WS₂ Nanoflowers3-NitrostyreneSelective reduction of NO₂ group; vinyl group is preserved. rsc.org
Pt NanoparticlesEthyl 4-nitrocinnamateSelective reduction of NO₂ group with 79% selectivity. rsc.org

Cycloaddition Reactions

This compound and its isomers are effective dienophiles in cycloaddition reactions, particularly the Diels-Alder reaction, due to the presence of two electron-withdrawing groups (nitro and ethoxycarbonyl) attached to the double bond. mdpi.com These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the [4+2] cycloaddition with electron-rich dienes. mdpi.comsemanticscholar.org

Diels-Alder Reactions with α-Nitrocinnamates

Systematic studies on the Diels-Alder reaction of α-nitrocinnamates have demonstrated their utility in synthesizing highly functionalized cyclohexene (B86901) derivatives. mdpi.comsemanticscholar.orgresearchgate.net The reaction proceeds efficiently with various dienes. For example, the reaction of ethyl α-nitrocinnamate with 2,3-dimethyl-1,3-butadiene (B165502) requires high temperatures (e.g., 180 °C) to proceed to completion, yielding the corresponding substituted cyclohexene. mdpi.comresearchgate.net

The reactivity is not significantly influenced by electronic effects from para-substituents on the phenyl ring, with both electron-donating and electron-withdrawing groups affording the cycloadducts in good yields. mdpi.comsemanticscholar.org In a specific case, the reaction of ethyl (Z)-3-nitrocinnamate with cyclopentadiene (B3395910) was found to yield a mixture of both [4+2] (Diels-Alder) and [2+2] cycloaddition products. oup.com

When a more electron-rich diene, such as Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene), is used, the Diels-Alder reaction proceeds efficiently under much milder conditions, avoiding the high temperatures that can cause side reactions or isomerization. mdpi.comsemanticscholar.org

Table 3: Diels-Alder Reaction of Ethyl α-Nitrocinnamate (1a) with Dienes

DieneConditionsProductYieldReference
2,3-Dimethyl-1,3-butadieneMeCN, 180 °C, 2 hSubstituted CyclohexeneQuantitative mdpi.comresearchgate.net
Danishefsky's DieneMild conditions (no heating)Highly Functionalized CyclohexeneHigh mdpi.comsemanticscholar.org
CyclopentadieneNot specifiedMixture of [4+2] and [2+2] AdductsNot specified oup.com

1,3-Dipolar Cycloaddition Reactions

This compound's activated double bond makes it an excellent partner in 1,3-dipolar cycloaddition reactions, which are a cornerstone for synthesizing five-membered heterocycles. semanticscholar.orgwikipedia.orgscribd.com This class of reactions involves the concerted reaction of a 1,3-dipole with a dipolarophile (in this case, this compound) and is a powerful tool for building molecular complexity. wikipedia.org

Isoxazoles: Highly functionalized isoxazoles can be synthesized from ethyl α-nitrocinnamates. researchgate.net One method involves the reaction of ethyl α-nitrocinnamates with α-nitro carbonyl compounds. researchgate.net Another approach is the Michael addition of pyridinium (B92312) ylides, which can be generated in situ, to ethyl α-nitrocinnamates. researchgate.net A one-pot, multicomponent process has also been developed where isoxazoles are produced directly from aromatic aldehydes, ethyl nitroacetate, and pyridinium salts. researchgate.net Furthermore, the cycloaddition of nitrile oxides, often generated in situ, with the alkene of this compound is a common route to isoxazolines and, after subsequent elimination or oxidation, isoxazoles. wikipedia.orggrafiati.comnih.gov

Triazoles: The synthesis of 2H-1,2,3-triazoles can be achieved from ethyl nitrocinnamates. acs.org Reactions of geminally activated nitroethenes with sodium azide (B81097) are known to produce functionally substituted 1,2,3-triazoles. researchgate.net The electron-deficient nature of this compound makes it a suitable substrate for cycloaddition with azides, a reaction often referred to as a Huisgen cycloaddition, to form the triazole ring system. acs.orgorganic-chemistry.org

Pyrroles: Substituted pyrroles can be synthesized via [3+2] cycloaddition reactions involving this compound. One notable method is the Barton-Zard pyrrole (B145914) synthesis, which involves the reaction of a nitroalkene with an isocyanide, such as tosylmethyl isocyanide (TosMIC), in the presence of a base. mdpi.comresearchgate.net For example, (E)-ethyl-3-(2-nitrophenyl)acrylate reacts with TosMIC under basic conditions to form a pyrrole derivative, which can then undergo further transformations. mdpi.com This approach highlights the utility of this compound as a precursor to complex heterocyclic structures. mdpi.comorganic-chemistry.orgsemanticscholar.org

Table 2: Heterocycle Synthesis from this compound

Heterocycle Reagents Key Reaction Type Ref
Isoxazole (B147169) α-nitro carbonyl compounds or Pyridinium ylides Michael Addition / Cyclization researchgate.net
Isoxazole Nitrile Oxides 1,3-Dipolar Cycloaddition wikipedia.orggrafiati.com
1,2,3-Triazole Sodium Azide 1,3-Dipolar Cycloaddition researchgate.netacs.org
Pyrrole Tosylmethyl isocyanide (TosMIC) Barton-Zard [3+2] Cycloaddition mdpi.comresearchgate.net

Annulation reactions involving this compound provide access to fused heterocyclic systems. researchgate.netchim.it These reactions often proceed through a cycloaddition/elimination sequence where the nitro group acts as both an activating group and a leaving group. chim.it For example, the reaction of this compound with ethyl diazoacetate in THF can lead to the formation of pyrazole (B372694) derivatives through a [3+2] annulation process. chim.it

In another example, the copper(II)-mediated oxidative [3+2] annulation between nitrocinnamates and azolium ylides has been developed for the synthesis of ester-substituted pyrrolo[2,1-b]thiazoles. chemrxiv.org This method is efficient for creating these N-fused heterocyclic systems under mild conditions. chemrxiv.org These annulation strategies demonstrate the role of this compound as a synthetic equivalent of an alkyne, enabling the construction of various aromatic five-membered nitrogen heterocycles. chim.it

Formation of Heterocycles (e.g., Isoxazoles, Triazoles, Pyrroles)

Hydrolysis of the Ester Moiety

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-nitrocinnamic acid. This transformation is typically achieved under basic conditions, for example, by refluxing with an aqueous solution of a base like sodium hydroxide (B78521), followed by acidification. google.comrsc.org This reaction is a standard procedure for converting esters to carboxylic acids and is useful for modifying the functionality of the molecule for further synthetic steps or for preparing the final target compound. epo.org

Rearrangement Reactions

While specific studies focusing solely on the rearrangement of this compound are not extensively documented in the provided search results, related compounds and general reaction types suggest possibilities. For example, the Hofmann rearrangement, which converts an amide to an amine, has been studied in related systems. oup.com Photochemical rearrangements are also a possibility for unsaturated nitro compounds, although no direct examples for this compound were found. The general class of anionotropic rearrangements, such as the Baeyer-Villiger oxidation, involves the migration of a group to an electron-deficient atom, a process for which precursors derived from this compound could potentially be substrates. wiley-vch.de

Applications in Organic Synthesis As a Building Block

Precursor to Pharmaceutical Intermediates

A key application of ethyl 3-nitrocinnamate is its role as a precursor in the synthesis of pharmaceutical intermediates. The nitro group of the compound can be readily reduced to form an amino group, a critical transformation in the synthesis of many pharmaceutically active compounds.

The reduction of this compound yields ethyl 3-aminocinnamate. mdpi.com This transformation is a pivotal step, as the resulting aminocinnamate is a valuable intermediate for building more complex drug molecules. mdpi.com Various methods can be employed to achieve this reduction, including the use of iron dust in acetic acid or catalytic hydrogenation with platinum on carbon (Pt/C). mdpi.comscilit.com For instance, heating a mixture of this compound with iron dust and acetic acid in acetone (B3395972) results in the formation of methyl (E)-3-aminocinnamate in high yield. scilit.com Another documented method involves dissolving ethyl m-nitrocinnamate in ethanol (B145695) and using a catalytic amount of 10% platinum on carbon under a hydrogen atmosphere to achieve a near-quantitative yield of ethyl-m-aminocinnamate. mdpi.com

Synthesis of Bioactive Derivatives

This compound is a foundational molecule for the development of various derivatives exhibiting a wide spectrum of biological activities. nih.gov The presence of the nitro group and the cinnamate (B1238496) backbone allows for modifications that lead to compounds with potential therapeutic uses. nih.govCurrent time information in Bangalore, IN.

Derivatives of cinnamic acid are known to possess antimicrobial properties. nih.gov The introduction of a nitro group can enhance this activity. google.com While research often focuses on the broader class of cinnamic acid derivatives, the potential for developing potent antimicrobial agents from this compound is significant. Studies have shown that related nitrocinnamate compounds exhibit notable antibacterial effects against bacteria such as B. subtilis and E. coli. nih.gov The isoxazole (B147169) heterocyclic system, which can be synthesized from α-nitrocinnamate esters, is recognized for its pharmacological properties, including antibacterial activity. jst.go.jp

Cinnamic acid derivatives are widely investigated for their anti-inflammatory and antioxidant activities. google.com The structural backbone of this compound is a prime candidate for generating derivatives with these properties. nih.gov Phenolic compounds, which share structural motifs with cinnamic acid derivatives, are known to prevent oxidative stress, a condition linked to several chronic diseases. tandfonline.com The synthesis of various cinnamic acid esters has been pursued to evaluate their free radical scavenging capabilities. tandfonline.com

Research has demonstrated that this compound and its derivatives possess significant anti-parasitic and potential anti-cancer activities. Current time information in Bangalore, IN.

Specifically, (E)-Ethyl 3-nitrocinnamate has shown noteworthy acaricidal (mite-killing) activity against Psoroptes cuniculi, a mange mite. Current time information in Bangalore, IN. In one study, it displayed a median lethal concentration (LC50) value of 29.8 µg/mL, which was 8.3 times more potent than the standard drug ivermectin. Current time information in Bangalore, IN. The study highlighted that the presence of a meta-nitro group (m-NO2) on the benzene (B151609) ring significantly improved this parasiticidal activity. Current time information in Bangalore, IN. Furthermore, cinnamic acid derivatives, in general, have been explored for their activity against parasites like Plasmodia and Leishmania. Current time information in Bangalore, IN.

In the realm of oncology, derivatives of the related ethyl 4-nitrocinnamate have been shown to exhibit better anti-cancer performance against several human cancer cell lines compared to reference compounds. The isoxazole core, which can be derived from nitrocinnamate precursors, is also associated with anti-cancer properties. jst.go.jp

Cholinesterase inhibitors are a class of drugs used to treat neurodegenerative disorders like Alzheimer's disease. While direct studies on this compound derivatives for this application are not prominent, research on structurally related compounds suggests this is a promising area. A series of novel cholinesterase inhibitors based on an ethyl nitrobenzoate core structure have been synthesized and evaluated, demonstrating the potential of the nitrobenzoate scaffold in this therapeutic area. nih.gov Furthermore, various cinnamic acid derivatives have been designed and synthesized as multifunctional cholinesterase inhibitors. mdpi.comnih.govlookchem.com These studies indicate that modifying the cinnamic acid backbone can lead to potent and selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathology of Alzheimer's disease. mdpi.comtandfonline.com

Anti-cancer and Anti-parasitic Activity of Derivatives

Development of Advanced Materials Precursors

The chemical structure of this compound also makes it a candidate for applications in materials science. The conjugated system of the molecule, combined with the electron-withdrawing nitro group, imparts specific electronic properties that can be exploited.

There is interest in using related compounds for creating polymers and materials with specialized functions. For instance, ethyl (2E)-3-(4-nitrophenyl)acrylate, a positional isomer, is used in the synthesis of polymers, adhesives, and coatings. The reactivity of these compounds allows them to be incorporated into polymer matrices. Additionally, the presence of a conjugated π-system and strong electron-withdrawing groups, like the nitro group, is a key feature for developing nonlinear optical (NLO) materials, which have applications in converting laser light frequencies. google.com The investigation into the polymerization potential of nitro-functionalized cinnamates could lead to the development of novel functional polymers.

Integration into Complex Molecular Scaffolds

This compound and its isomers serve as versatile building blocks in organic synthesis, enabling the construction of a wide array of complex molecular scaffolds. The presence of the nitro group and the α,β-unsaturated ester system provides multiple reactive sites, facilitating cycloaddition, cyclization, and addition-cyclization cascades to generate carbocyclic and heterocyclic frameworks.

Cycloaddition Reactions for Carbocyclic Scaffolds

The electron-withdrawing nature of the nitro group enhances the electron-accepting capability of the alkene in nitrocinnamates, making them effective dienophiles in Diels-Alder reactions. Current time information in Bangalore, IN.mdpi.com This reactivity is harnessed to construct highly functionalized six-membered rings.

A systematic study on the Diels-Alder reaction of α-nitrocinnamates with various dienes has demonstrated their utility in forming substituted cyclohexenes. mdpi.comresearchgate.net For instance, the reaction of ethyl α-nitrocinnamate derivatives with 2,3-dimethyl-1,3-butadiene (B165502) proceeds efficiently to yield multiply substituted cyclohexenes. mdpi.com The reaction conditions can be optimized by adjusting the solvent and temperature; acetonitrile (B52724) at 180 °C has been found to be effective. mdpi.comresearchgate.net

The use of highly reactive dienes like Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) allows the cycloaddition to proceed under milder conditions. mdpi.comresearchgate.net This reaction efficiently produces a highly functionalized cycloadduct, which can be further converted into a cyclohexanone (B45756) derivative upon desilylation. mdpi.comresearchgate.net Similarly, reaction with cyclopentadiene (B3395910) gives bicyclic adducts, although as a mixture of diastereomers. mdpi.comoup.com

Table 1: Diels-Alder Reactions of Ethyl α-Nitrocinnamate Derivatives

Dienophile Diene Conditions Product Yield (%) Source(s)
Ethyl α-nitrocinnamate (1a) 2,3-dimethyl-1,3-butadiene (2) Toluene (B28343), 150 °C, MW Difunctionalized cyclohexene (B86901) (3a) 13 researchgate.net
Ethyl α-nitrocinnamate (1a) 2,3-dimethyl-1,3-butadiene (2) Acetonitrile, 180 °C, 2 h Difunctionalized cyclohexene (3a) 88 mdpi.comresearchgate.net
Ethyl α-nitrocinnamate (1a) Cyclopenta-1,3-diene (8) Acetonitrile, 180 °C, 2 h Bicyclic adduct (9) 81 mdpi.com

Note: The table is interactive and can be sorted by clicking on the column headers.

Reductive Cyclization for Heterocyclic Scaffolds

The nitro group in nitrocinnamate derivatives is a key functional handle for constructing N-heterocycles through reductive cyclization. Depending on the position of the nitro group and the reaction conditions, various heterocyclic systems, such as indoles and quinolines, can be synthesized.

Palladium-catalyzed reductive cyclization of o-nitrocinnamate esters using carbon monoxide (CO) as the reductant is an effective method for synthesizing indole (B1671886) derivatives. rsc.org The reaction proceeds through the reduction of the nitro group, followed by intramolecular cyclization. The efficiency of this transformation can be influenced by the choice of solvent, ligand, and reaction setup, with continuous flow microreactors offering advantages for handling the gaseous CO reactant safely and efficiently. rsc.org For example, using a palladium(II) acetate (B1210297) catalyst with 1,10-phenanthroline (B135089) as a ligand in a continuous flow system provides good conversion rates for methyl 2-nitrocinnamate to the corresponding indole. rsc.org

Furthermore, the deoxygenation of ethyl 4-benzyloxy-3-methoxy-2-nitrocinnamate with triethyl phosphite (B83602) at high temperatures leads to the formation of indole derivatives. scispace.comresearchgate.net This domino reaction involves a complex cascade including reduction of the nitro group, facilitating the synthesis of saturated N-heterocycles. researchgate.net

Table 2: Reductive Cyclization of Nitrocinnamate Derivatives

Substrate Reagents/Catalyst Conditions Product Conversion/Yield (%) Source(s)
Methyl 2-nitrocinnamate (1a) Pd(OAc)₂, PPh₃, CO Dioxane, 120 °C Methyl indole-2-carboxylate (B1230498) (2a) 27% Conversion rsc.org
Methyl 2-nitrocinnamate (1a) Pd(OAc)₂, 1,10-phenanthroline, CO Dioxane, 120 °C Methyl indole-2-carboxylate (2a) 92% Conversion rsc.org

Note: The table is interactive and can be sorted by clicking on the column headers.

Synthesis of Five-Membered Heterocycles

Ethyl nitrocinnamate is also a valuable precursor for five-membered heterocyclic rings like isoxazoles and 1,2,3-triazoles.

The reaction of α-nitrocinnamates with nucleophiles such as ethyl nitroacetate (B1208598) can lead to the formation of isoxazole derivatives. rsc.orgrsc.org The reaction proceeds via a Michael addition, followed by an intramolecular cyclization and elimination sequence. rsc.orgresearchgate.net For instance, an intermediate α-nitrocinnamate can react in situ with ethyl nitroacetate to afford a 3,5-dicarboethoxy-4-arylisoxazole. rsc.org The reaction of α-nitrocinnamates with α-nitroacetophenone can also produce isoxazole structures. rsc.org

Additionally, ethyl nitrocinnamates react with azides to form 2H-1,2,3-triazoles. acs.org This transformation highlights the versatility of the activated alkene in participating in different types of cycloaddition reactions to generate diverse heterocyclic scaffolds. acs.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR: The ¹H-NMR spectrum of ethyl 3-nitrocinnamate displays characteristic signals corresponding to the different types of protons present in the molecule. The data, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals signals for the aromatic protons, the vinyl protons of the acrylate (B77674) group, and the ethyl group protons. rsc.org The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS). jst.go.jp

¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound shows distinct peaks for the carbonyl carbon of the ester, the carbons of the aromatic ring, the vinyl carbons, and the carbons of the ethyl group. rsc.org

¹H-NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic 7.27 - 7.52 m
Vinyl 6.32 d 16.0
Vinyl 7.66 d 16.0
Methylene (B1212753) (CH₂) 4.44 t 7.1
Methyl (CH₃) 3.04 t 7.1

Data sourced from The Royal Society of Chemistry. rsc.org

¹³C-NMR Data for this compound

Carbon Chemical Shift (ppm)
Carbonyl (C=O) 167.4
Aromatic 114.5 - 161.5
Vinyl 115.7, 144.6
Methylene (CH₂) 65.0
Methyl (CH₃) 35.4

Data sourced from The Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is instrumental in determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a molecular ion peak [M]⁻ at m/z 221, which corresponds to its molecular weight. jst.go.jp Further fragmentation patterns can provide additional structural information. For instance, common fragments observed in the GC-MS analysis include ions at m/z 193, 176, and 102. nih.gov

Mass Spectrometry Data for this compound

Technique m/z Value Designation
Negative ESI-MS 221 [M]⁻
GC-MS 176 Top Peak
GC-MS 193 2nd Highest Peak
GC-MS 102 3rd Highest Peak

Data sourced from J-Stage and PubChem. jst.go.jpnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. The IR spectrum of this compound, often recorded using a KBr pellet, exhibits characteristic absorption bands. nih.gov Key peaks include a strong absorption for the C=O stretch of the ester group and bands corresponding to the nitro group (NO₂) stretches. nist.gov Aromatic C-H and C=C stretches are also visible. libretexts.org

Infrared (IR) Spectroscopy Data for this compound

Functional Group Wavenumber (cm⁻¹)
C=O Stretch (Ester) 1760-1690
NO₂ Stretch ~1520
Aromatic C-H Stretch 3100-3000
Aromatic C=C Stretch 1600-1400

Data sourced from Chemistry LibreTexts and other sources. libretexts.org

X-ray Crystallography for Stereochemical Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method can be used to unambiguously establish its stereochemistry. Research on related nitrocinnamate compounds has utilized X-ray crystallography to confirm the E or Z configuration of the double bond and to analyze the spatial orientation of the substituents. mdpi.comsemanticscholar.org In the case of ethyl 2-cyano-3-(3-nitrophenyl)acrylate, a related compound, X-ray crystallography has been used to determine its crystal structure, revealing a P -1 space group. nih.gov While specific crystallographic data for this compound was not found in the provided search results, the technique remains crucial for the definitive stereochemical assignment of such compounds. lookchem.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 3-nitrocinnamate, DFT calculations are employed to understand its geometry, reactivity, and spectroscopic properties. These calculations can model various aspects of the molecule, from its ground state to its behavior during chemical reactions. lookchem.comevitachem.com For instance, DFT has been used to analyze electrostatic interactions and the role of ligands in catalysts used for reactions involving similar cinnamate (B1238496) derivatives. lookchem.com In related compounds like ethyl 4-nitrocinnamate, DFT calculations are suggested as a method to model reactivity.

DFT calculations are instrumental in elucidating reaction mechanisms by modeling the transition states of reacting species. The transition state is a high-energy, short-lived configuration along the reaction coordinate, and understanding its structure and energy is key to predicting reaction rates and pathways. For derivatives of cinnamic acid, mechanistic studies using DFT have been shown to correlate the electronic effects of substituents (as described by Hammett parameters) with the energies of transition states. This approach allows researchers to predict how modifying the structure of this compound, for example, by changing the position of the nitro group, would affect its reactivity in processes like cycloadditions or reductions. oup.com Studies on related reactions have used molecular modeling to understand the transition states involved. researchgate.net

Electron density mapping, derived from DFT calculations, visualizes the distribution of electrons within the molecule. This is crucial for understanding chemical reactivity, as it identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For nitro-substituted cinnamates, the strong electron-withdrawing nature of the nitro group significantly influences the electron density across the entire molecule, particularly the aromatic ring and the α,β-unsaturated ester system. Electron density maps for the para-isomer, ethyl 4-nitrocinnamate, have been used to analyze the reactivity of the nitro group itself. Similar analysis for this compound would highlight the electrophilic character of the β-carbon in the propenoate chain, making it susceptible to nucleophilic attack, and the effect of the meta-positioned nitro group on the aromatic ring's reactivity.

Modeling Transition States and Reaction Mechanisms

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scirp.org It is widely used in drug discovery to simulate the interaction between a ligand, such as this compound or its derivatives, and a biological target, typically a protein or enzyme.

For various cinnamic acid derivatives, molecular docking studies have been conducted to predict and explain their biological activity. researchgate.net For example, docking simulations have been used to hypothesize the binding of cinnamates to multiple targets like Quinone Reductase (QR) and Thymidylate Synthase (TS) in Candida albicans, providing insights into their potential antifungal mechanisms. researchgate.net Although specific docking studies for this compound are not detailed in the provided context, the methodology is well-established. Such simulations would involve docking the molecule into the active site of a known enzyme to calculate its binding affinity and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This approach is suggested for related compounds like ethyl trans-4-ethoxycinnamate to compare binding energies and predict bioactivity.

A hypothetical molecular docking study for this compound could yield data such as that presented in the table below.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Alkyl
Tyrosinase-7.9His263, Asn260, Val283Metal-Coordination, van der Waals
Dihydrofolate Reductase-8.2Ile7, Phe31, Ile94Hydrophobic, Pi-Alkyl

This table represents hypothetical data for illustrative purposes.

Pharmacokinetics and Bioactivity Predictions (ADME, PASS)

Computational tools are frequently used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and to forecast the biological activity spectra of new compounds.

ADME prediction involves calculating physicochemical descriptors like molecular weight, lipophilicity (logP), and polar surface area to assess a molecule's drug-likeness according to established rules (e.g., Lipinski's Rule of Five). For conjugated nitro compounds, these analyses help to evaluate their potential as drug candidates. nih.govscribd.com

PASS (Prediction of Activity Spectra for Substances) is an online tool that predicts a wide range of biological activities based on the structure of a compound. The output is a list of potential activities with a corresponding probability to be active (Pa) or inactive (Pi). For a related compound, (1E,3E)-1,4-dinitro-1,3-butadiene, PASS analysis predicted potential activity as an inhibitor of various enzymes. nih.govscribd.com A similar analysis for this compound would provide valuable insights into its potential therapeutic applications.

Below is an example of predicted ADME and bioactivity parameters for this compound.

ParameterPredicted ValueCompliance
ADME
Molecular Weight221.21 g/mol Yes ( < 500)
LogP2.2Yes ( < 5)
Hydrogen Bond Donors0Yes ( < 5)
Hydrogen Bond Acceptors4Yes ( < 10)
PASS Pa > Pi
Anti-inflammatory0.650Yes
Antifungal0.580Yes
Vasodilator0.550Yes

Note: PASS prediction values are hypothetical examples. ADME parameters are based on PubChem data. nih.gov

Electronic Structure Analysis

The analysis of the electronic structure of this compound, often performed using DFT and other computational methods, is crucial for understanding its chemical properties. lookchem.com The presence of the nitro group, a strong electron-withdrawing group, and the ethyl ester group, in conjunction with the conjugated system of the phenyl ring and the double bond, creates a unique electronic landscape. scribd.com

Experimental Design and Methodological Rigor in Research

Dose-Response Assays and IC50 Determination

Dose-response assays are fundamental in characterizing the biological activity of a compound. These experiments measure the effect of a substance at varying concentrations, allowing for the determination of key quantitative parameters like the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50).

In a notable study investigating the acaricidal properties of various ethyl cinnamate (B1238496) derivatives against Psoroptes cuniculi, the mange mite, Ethyl 3-nitrocinnamate (referred to as compound 27 in the study) demonstrated significant activity. jst.go.jpresearchgate.net The LC50 value, which represents the concentration required to kill 50% of the mite population within a 24-hour period, was determined through a series of bioassays. jst.go.jp The research found that the position of the nitro group on the benzene (B151609) ring significantly influenced the compound's efficacy. jst.go.jpresearchgate.net Specifically, this compound showed a higher activity compared to its ortho- and para-substituted counterparts against this target. jst.go.jp

The LC50 value for (E)-Ethyl 3-nitrocinnamate was found to be 29.8 µg/mL, which was significantly more potent than the reference drug, ivermectin (LC50 = 247.4 µg/mL). jst.go.jpresearchgate.net This data is typically presented in a dose-response curve, plotting the percentage of mortality against the logarithm of the compound's concentration.

Table 1: Acaricidal Activity of Ethyl Nitrocinnamate Isomers and Ivermectin against P. cuniculi
CompoundLC50 (µg/mL) jst.go.jpresearchgate.net
(E)-Ethyl 2-nitrocinnamate (o-NO2)39.2
(E)-Ethyl 3-nitrocinnamate (m-NO2)29.8
(E)-Ethyl 4-nitrocinnamate (p-NO2)Lower activity than unsubstituted
Ivermectin (Positive Control)247.4

Similarly, in cancer research, the anti-proliferation effects of related nitrocinnamate derivatives have been quantified using IC50 values. For instance, a 3-nitrocinnamate-modified monocarbonyl derivative of curcumin (B1669340) (B5) showed potent activity against HepG2 liver cancer cells. researchgate.net Such studies often employ assays like the MTS assay to generate dose-response curves and calculate IC50 values. tsri.or.th

Use of Controls (Positive/Negative)

The inclusion of controls is a cornerstone of sound experimental design, providing benchmarks against which the effects of the test compound can be judged.

Positive Controls : A positive control is a substance known to produce the expected effect. Its inclusion validates the experimental setup. In the acaricidal studies of this compound, ivermectin, a standard and potent acaricidal drug, was used as the positive control. jst.go.jpresearchgate.net The high mortality rate observed in the ivermectin-treated group confirmed that the assay conditions were suitable for detecting acaricidal activity. jst.go.jp

Negative/Vehicle Controls : A negative or vehicle control group is treated with the same solvent or medium used to dissolve the test compound (e.g., Dimethyl sulfoxide (B87167) - DMSO), but without the compound itself. google.com This helps to ensure that any observed effects are due to the compound and not the solvent. In many in vitro cell-based assays, a group of cells treated only with the vehicle, such as DMSO, serves as the baseline for cell viability or activity. google.com

Purity, Storage, and Solvent Residue Reporting

The integrity of chemical research is highly dependent on the quality of the reagents used. Therefore, detailed reporting on the purity, storage, and handling of this compound is critical for the reproducibility of experiments.

Purity : Commercially available this compound is often supplied with a specified purity, for example, 98%. fishersci.no In research where the compound is synthesized, its purity must be rigorously established and reported. Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are used to validate purity, often by comparing retention times to certified standards. For (E)-Ethyl 3-nitrocinnamate, a melting point of 73–74°C is a key indicator of its purity. jst.go.jp

Purification and Solvent Residue : Synthesis procedures for this compound often involve purification steps to remove byproducts and residual solvents. Common methods include recrystallization from solvent mixtures like petroleum ether–ethyl acetate (B1210297) or purification via silica (B1680970) gel column chromatography. jst.go.jpmdpi.comsemanticscholar.org It is crucial that after synthesis, the removal of solvents is thorough, as residual solvents can interfere with biological assays or affect the compound's stability. jst.go.jp

Storage : Reporting storage conditions is essential, as factors like temperature and light can affect the stability of a compound. For related compounds like ethyl 4-nitrocinnamate, storage at room temperature and in the dark is recommended to prevent degradation. For (E)-Ethyl 4-nitrocinnamate, storage at room temperature, and preferably in a cool, dark place below 15°C, is advised. tcichemicals.com

Statistical Analysis of Kinetic and Thermodynamic Data

Statistical analysis provides a quantitative framework for interpreting experimental data, assessing the significance of observed effects, and modeling the behavior of a compound.

Kinetic and thermodynamic data from studies on chemical reactions or degradation are often best analyzed using non-linear regression. nih.govnih.gov This approach directly fits the experimental data to a model equation, providing more accurate parameter estimates than linear transformations, which can distort experimental error. nih.gov

For instance, in stability studies of related compounds like Methyl (E)-m-nitrocinnamate, the effect of temperature on degradation rates can be modeled using the Arrhenius equation. By plotting the natural logarithm of the degradation rate constant (k) against the inverse of the temperature (1/T), an Arrhenius plot is generated. Non-linear regression can be applied to this data to determine the activation energy (Ea), which provides insight into the temperature sensitivity of the compound's degradation. Similarly, the Eyring equation can be used to calculate thermodynamic parameters of activation, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which provide deeper mechanistic insights into a reaction. umn.edubac-lac.gc.ca

Analysis of Variance (ANOVA) is a statistical test used to determine whether there are any statistically significant differences between the means of two or more independent groups. In the context of this compound research, ANOVA can be used to assess the impact of various environmental factors on the compound's stability. For example, in studies on the analogous ethyl 4-nitrocinnamate, it is recommended to use ANOVA to evaluate the significance of factors such as pH and light exposure on its degradation. This would involve exposing samples of the compound to different pH levels or light intensities and measuring the extent of degradation over time, with ANOVA used to determine if these factors cause a statistically significant change in stability.

To convey the precision of experimental measurements, it is imperative to report uncertainties. This is commonly done by providing the standard deviation (SD) or standard error of the mean (SEM) for a set of replicate measurements. For example, results are often reported as the mean ± SD of triplicate trials.

In dose-response assays, LC50 or IC50 values should be accompanied by their 95% confidence intervals (CI). jst.go.jp A narrow confidence interval indicates high precision in the estimate. In the acaricide study on this compound, the LC50 and median lethal time (LT50) values were reported along with their 95% confidence intervals, which were calculated using probit analysis and linear regression. jst.go.jp Furthermore, statistical tests like Duncan's multiple comparison test can be employed to evaluate significant differences between the activities of various compounds at the same concentration. jst.go.jp

ANOVA for Environmental Factors

Ensuring Reproducibility and Data Validation in Research on this compound

In the scientific study of chemical compounds such as this compound, ensuring the reproducibility of experimental results is paramount for validating research findings. The process of synthesizing and characterizing a compound involves meticulous procedures where slight variations can lead to different outcomes. Therefore, rigorous data management and validation practices are essential. These practices allow other researchers to verify and build upon existing work, which is a cornerstone of the scientific method. Methodologies for ensuring data integrity include the adoption of data sharing principles, the use of public data repositories, and the cross-verification of results with established, authoritative sources.

FAIR Principles for Data Sharing

To enhance the reusability of scientific data, researchers are increasingly adopting the FAIR Guiding Principles. go-fair.org These principles are designed to make data Findable, Accessible, Interoperable, and Reusable for both humans and machines. go-fair.orgprivanova.com The ultimate goal of applying FAIR principles is to optimize the reuse of data by ensuring that it is well-described and can be combined with other datasets in different settings. go-fair.org

The application of these principles in the context of research on this compound would involve several key actions:

Findable: Assigning a globally unique and persistent identifier (PID), such as a Digital Object Identifier (DOI), to any dataset related to this compound. go-fair.orguni-koeln.de The data would be described with rich metadata, including details of the synthesis (e.g., reaction of 3-nitrocinnamic acid with ethanol) and characterization, and indexed in a searchable resource like a university's data catalog or a public repository. go-fair.org

Accessible: The metadata and the data itself should be retrievable by their identifier using a standard, open, and free communications protocol. go-fair.orguni-koeln.de Even if the raw data is no longer available, the metadata should remain accessible. go-fair.orguni-koeln.de

Interoperable: The data should use a formal, shared, and broadly applicable language for knowledge representation. go-fair.org For instance, spectral data for this compound should be in a standard format, and chemical structures should be represented using standard identifiers like InChI or SMILES. jst.go.jp

Reusable: The data should be released with a clear data usage license and detailed provenance, describing its origin and the experimental or computational steps it has undergone. uni-koeln.denih.gov This ensures that other researchers understand the context and can confidently reuse the data for new studies, such as in silico modeling or comparative chemical analysis.

PrincipleDescriptionActions for this compound Research
Findable Data and metadata should be easy to find for both humans and computers. go-fair.orgAssign a persistent identifier (DOI) to datasets; use rich metadata describing synthesis and analysis; index in a searchable repository. go-fair.orguni-koeln.de
Accessible Data and metadata should be retrievable via a standardized protocol, possibly including authentication. go-fair.orgEnsure data can be downloaded using its identifier; metadata remains accessible even if the raw data is removed. go-fair.orguni-koeln.de
Interoperable Data should be able to be integrated with other data and interoperate with applications for analysis. go-fair.orgUse standard formats for spectral data (e.g., JCAMP-DX); represent the compound with InChI/SMILES; use controlled vocabularies. go-fair.orgnih.gov
Reusable Metadata and data should be well-described so they can be replicated and/or combined in different settings. go-fair.orgAttach a clear usage license (e.g., Creative Commons); provide detailed provenance of the synthesis and characterization data. uni-koeln.denih.gov

Use of Repositories for Raw Data

A critical component of ensuring reproducibility is making the raw experimental data available. For chemical compounds like this compound, this includes the primary data generated from various analytical techniques. Depositing this raw data in specialized or general-purpose repositories allows for independent verification and re-analysis.

For example, in studies involving the synthesis of related nitrocinnamate derivatives, detailed experimental conditions are often reported. researchgate.net This type of information, along with the raw output from analytical instruments, is invaluable.

Types of Data and Repositories for this compound Research:

Spectroscopic Data: Raw Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data files should be deposited. Repositories such as nmrXiv are available for NMR data.

Crystallographic Data: If single crystals of this compound are obtained, the crystallographic information files (CIF) should be deposited in databases like the Cambridge Crystallographic Data Centre (CCDC).

General Datasets: General repositories like Zenodo, Figshare, or institutional repositories can be used to store datasets that include reaction conditions, yields, and data from techniques like High-Performance Liquid Chromatography (HPLC). semanticscholar.org

Chemical Information: Compound-specific information and data can be submitted to large public databases like PubChem, which makes it accessible to the global scientific community. nih.gov

By providing open access to raw data, researchers enable transparent verification of the reported structure and purity of this compound, resolving potential discrepancies that may arise from different experimental setups or impurities.

Cross-Verification with Authoritative Databases

After synthesis and initial characterization, the experimental data obtained for this compound must be validated by comparing it with data from authoritative sources. This cross-verification step is crucial for confirming the identity and purity of the synthesized compound.

Authoritative databases serve as a reference standard in chemistry. These include:

NIST Chemistry WebBook: A comprehensive source for chemical and physical property data maintained by the National Institute of Standards and Technology (NIST). lookchem.com

CAS Registry: The Chemical Abstracts Service (CAS) provides a unique CAS Registry Number for specific chemical substances, such as 5396-71-4 for this compound. lookchem.comthermofisher.com

J-GLOBAL: An information service managed by the Japan Science and Technology Agency (JST) that aggregates scientific information, including substance details. jst.go.jp

PubChem: A public database of chemical substances and their activities, which aggregates information from numerous sources. nih.gov

A researcher synthesizing this compound would compare their measured properties against the values reported in these databases. Discrepancies could indicate the presence of impurities, an incorrect stereoisomer (e.g., the Z-isomer instead of the more common E-isomer), or experimental error.

PropertyReported ValueAuthoritative Source (Reference)
CAS Registry Number 5396-71-4CAS, Fisher Scientific, LookChem lookchem.comthermofisher.com
Molecular Formula C₁₁H₁₁NO₄Fisher Scientific, LookChem lookchem.comthermofisher.com
Molecular Weight 221.21 g/mol LookChem lookchem.com
Melting Point 74-76 °CLookChem lookchem.com
InChI Key QZEPRSLOWNHADS-VOTSOKGWSA-NJ-GLOBAL jst.go.jp
SMILES CCOC(=O)/C=C/c1cccc(c1)N+[O-]J-GLOBAL jst.go.jp

This process of cross-verification not only validates the immediate experimental results but also contributes to the robustness and reliability of the collective scientific knowledge regarding this compound.

Future Research Directions and Unresolved Questions

Exploration of Novel Synthetic Pathways

While established methods for synthesizing ethyl 3-nitrocinnamate exist, such as the Wittig reaction between 3-nitrobenzaldehyde (B41214) and ethyl (triphenylphosphoranylidene)acetate, the development of more efficient, sustainable, and atom-economical synthetic routes remains a key research objective. jst.go.jplookchem.com Future investigations are likely to focus on:

Catalytic Innovations: The exploration of novel catalyst systems, including N-heterocyclic carbene-cobalt (II) complexes and palladium-based catalysts, could lead to milder reaction conditions, lower catalyst loadings, and improved yields. lookchem.com Research into reusable and more environmentally benign catalysts is a particularly promising avenue.

Flow Chemistry Approaches: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, better process control, and scalability. Applying flow chemistry to the synthesis of this compound and its derivatives could streamline production and facilitate the rapid generation of compound libraries. mdpi.com

A comparative look at different synthetic strategies highlights the ongoing evolution in this area:

Synthetic MethodKey FeaturesPotential for Improvement
Wittig Reaction A common method utilizing an aromatic aldehyde and a phosphorus ylide. jst.go.jpCan generate significant amounts of triphenylphosphine (B44618) oxide as a byproduct.
Horner-Wadsworth-Emmons (HWE) Reaction Employs a phosphonate (B1237965) carbanion, often leading to higher E-isomer selectivity. jst.go.jpThe phosphonate reagents can be more expensive than their phosphonium (B103445) salt counterparts.
Knoevenagel Condensation Involves the reaction of an aldehyde with an active methylene (B1212753) compound. The efficiency can be highly dependent on the choice of catalyst and reaction conditions.
Heck Coupling A palladium-catalyzed cross-coupling reaction that can be used to form the cinnamate (B1238496) backbone. lookchem.comRequires careful optimization to prevent side reactions and ensure high yields.

Deeper Mechanistic Insights into Complex Transformations

This compound participates in a variety of complex chemical transformations, including cycloadditions and multicomponent reactions. mdpi.comresearchgate.net However, a detailed understanding of the underlying reaction mechanisms is often incomplete. Future research will likely employ a combination of experimental and computational techniques to elucidate these pathways. Key areas of focus include:

Diels-Alder Reactions: Systematic studies on the Diels-Alder reactions of α-nitrocinnamates have shown that these compounds can efficiently react with dienes to form highly functionalized cyclohexenes. mdpi.comresearchgate.net Further investigation is needed to fully understand the factors controlling diastereoselectivity and the influence of various substituents on reactivity. mdpi.comresearchgate.net For instance, it has been observed that isomerization of the α-nitrocinnamate can occur at high temperatures, impacting the stereochemical outcome of the reaction. mdpi.comresearchgate.net

1,3-Dipolar Cycloadditions: The reaction of α-nitrocinnamates with nitronates can lead to the formation of isoxazoline (B3343090) N-oxides through a conjugate-addition/ring-closure sequence. mdpi.com A deeper mechanistic understanding of this and related 1,3-dipolar cycloadditions could enable the synthesis of a wider range of novel heterocyclic scaffolds. researchgate.net

Reductive Cyclizations: The nitro group of this compound and its derivatives is a key functional handle for constructing N-heterocycles through intramolecular reductive cyclization. scispace.com For instance, the reduction of o-nitrocinnamates can lead to the formation of indoles. mdpi.com Elucidating the precise mechanisms of these reductive cyclizations, including the nature of the intermediates and the role of the reducing agent, will be crucial for optimizing these reactions and expanding their scope. scispace.com

Expansion of Bioactive Derivative Libraries

Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological activities. researchgate.net this compound serves as a valuable starting point for the synthesis of new bioactive compounds. jst.go.jpresearchgate.net Future research in this area will focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold and subsequent biological evaluation are essential for identifying key structural features responsible for specific biological activities. For example, studies have shown that the position of the nitro group on the benzene (B151609) ring can significantly impact acaricidal activity, with the meta and ortho isomers showing enhanced potency. jst.go.jpresearchgate.net

Antimicrobial and Antiparasitic Agents: Derivatives of ethyl cinnamate have demonstrated promising activity against various pathogens, including mites and fungi. jst.go.jpresearchgate.net Future work will likely involve the synthesis and screening of larger and more diverse libraries of this compound derivatives to identify new lead compounds for the development of novel antimicrobial and antiparasitic drugs. jst.go.jpresearchgate.net

Anticancer and Anti-inflammatory Agents: The cinnamate scaffold is present in numerous compounds with potential anticancer and anti-inflammatory properties. Exploring derivatives of this compound for these activities is a promising area of research. This will involve synthesizing analogues and evaluating their efficacy in relevant biological assays.

Recent findings on the bioactivity of cinnamate derivatives underscore the potential of this compound class:

Compound/DerivativeBiological ActivityKey Findings
This compoundAcaricidalShowed significant activity against Psoroptes cuniculi, with a lower LC50 value than the standard drug ivermectin. jst.go.jp
Cinnamic Acid DerivativesGeneral AntimicrobialExhibit a wide range of biological activities, including antiparasitic, anticancer, antioxidant, and anti-inflammatory properties. researchgate.net
Methyl Cinnamate DerivativesAntifungalThe introduction of a nitro group can enhance antifungal activity against Candida species. researchgate.netwiley.com

Role in Advanced Materials Science

The unique electronic and structural features of this compound suggest its potential utility in the development of advanced materials. This is a largely unexplored area of research with significant opportunities for innovation. Unresolved questions and future research directions include:

Polymer Chemistry: Investigating the potential of this compound and its derivatives as monomers for the synthesis of novel nitro-functionalized polymers is a key area for future exploration. These polymers could possess interesting optical, electronic, or thermal properties.

Photoactive Materials: The conjugated system and the presence of a nitro group suggest that this compound and its derivatives could have interesting photochemical properties. Research into their photostability and potential applications in areas such as photoresists, optical data storage, or as photoactive agents in other materials is warranted.

Nonlinear Optical (NLO) Materials: Molecules with a combination of electron-donating and electron-withdrawing groups across a conjugated system can exhibit significant NLO properties. While the nitro group is electron-withdrawing, the synthesis of derivatives with strategically placed electron-donating groups could lead to new NLO materials.

Q & A

Q. How can researchers optimize the synthesis yield of ethyl 3-nitrocinnamate while minimizing side products?

  • Methodological Answer : Optimize reaction parameters (e.g., molar ratios, temperature, solvent polarity) using controlled experiments. For example, employ titration to monitor reaction progress and colorimetric analysis to quantify intermediates . Use thin-layer chromatography (TLC) or HPLC to detect side products and adjust catalyst concentration (e.g., acid/base catalysts) accordingly. Document reagent purity and storage conditions to ensure reproducibility, as emphasized in chemical safety guidelines .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, infrared (IR) spectroscopy to identify functional groups (e.g., nitro and ester groups), and mass spectrometry (MS) for molecular weight validation. Cross-reference spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities . Raw spectral data should be archived in appendices, with processed data in the main text to align with formal presentation standards .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound at controlled pH (1–14) and temperatures (25–60°C). Use UV-Vis spectroscopy to monitor degradation kinetics and HPLC to isolate degradation products. Statistical tools like ANOVA can identify significant stability variations . Ethical approval is required if human-derived enzymes or tissues are used in degradation assays .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles to prevent inhalation/skin contact. Emergency procedures include rinsing exposed areas with water and consulting safety data sheets (SDS) for first-aid measures . Store the compound in airtight containers away from light and oxidizing agents, as degradation products may pose unforeseen hazards .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

  • Methodological Answer : Perform kinetic isotope effect (KIE) experiments by replacing key hydrogen atoms with deuterium to track bond-breaking steps. Use stopped-flow spectroscopy for real-time monitoring of intermediates. Compare experimental data with density functional theory (DFT) calculations to validate proposed mechanisms . Discrepancies between computational and empirical results should be analyzed for methodological errors (e.g., instrument calibration) .

Q. What computational strategies are effective in predicting the electronic properties of this compound for photochemical applications?

  • Methodological Answer : Employ time-dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra and frontier molecular orbitals. Validate models against experimental data from cyclic voltammetry. Address discrepancies by adjusting basis sets or solvation models in simulations. Raw computational data should be archived for transparency .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved in structural studies?

  • Methodological Answer : Re-examine sample purity via recrystallization or column chromatography. Use 2D NMR techniques (COSY, NOESY) to assign overlapping signals. Compare results with literature data for analogous nitroaromatic esters . If contradictions persist, conduct X-ray crystallography for definitive structural confirmation .

Q. What advanced statistical methods are suitable for analyzing degradation pathways under multifactorial stress conditions?

  • Methodological Answer : Apply multivariate regression or machine learning models to correlate degradation rates with variables like temperature, pH, and light exposure. Use principal component analysis (PCA) to identify dominant degradation pathways. Report uncertainties arising from instrument sensitivity and sample heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-nitrocinnamate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-nitrocinnamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.